molecular formula C18H17FN2O2 B2574139 3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899743-27-2

3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2574139
CAS RN: 899743-27-2
M. Wt: 312.344
InChI Key: OWLCXSOAPCDYRZ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H17FN2O2 and its molecular weight is 312.344. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The compound could potentially be synthesized and tested for similar antiviral activities, contributing to the development of new antiviral medications.

Anti-inflammatory Properties

The indole nucleus is present in many synthetic drug molecules that have been found to bind with high affinity to multiple receptors, which is useful in anti-inflammatory drug development . The compound’s structure suggests it may also possess anti-inflammatory capabilities that could be explored further.

Anticancer Applications

Indole derivatives are known to possess anticancer activities. The structural complexity of the compound you’ve mentioned suggests it could interact with various biological targets, making it a candidate for anticancer drug design and research .

Anti-HIV Potential

Molecular docking studies of indole derivatives have been performed to evaluate their potential as anti-HIV agents . This compound’s unique structure could be of interest for developing new treatments for HIV, given its indole core and potential for high receptor affinity.

Antioxidant Effects

Indole derivatives are also recognized for their antioxidant properties. The compound could be investigated for its ability to scavenge free radicals, which is valuable in the prevention of oxidative stress-related diseases .

Antimicrobial and Antitubercular Activity

The biological activities of indole derivatives extend to antimicrobial and antitubercular effects. Research into the compound’s efficacy against various bacterial strains, including those causing tuberculosis, could lead to the discovery of new antimicrobial agents .

Antidiabetic and Antimalarial Applications

Indole-based compounds have shown promise in treating diabetes and malaria. The compound’s potential to act on relevant biological pathways could be explored to develop novel treatments for these conditions .

Anticholinesterase Activity

Lastly, indole derivatives have been associated with anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The compound could be synthesized and tested for its ability to inhibit cholinesterase, an enzyme that breaks down neurotransmitters .

properties

IUPAC Name

10-(4-fluorophenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11-3-8-16-14(9-11)15-10-18(2,23-16)21(17(22)20-15)13-6-4-12(19)5-7-13/h3-9,15H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCXSOAPCDYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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